3-Amino-3-(3-thienyl)propanoic acid

Description

The exact mass of the compound 3-Amino-3-(3-thienyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-3-(3-thienyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-thienyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

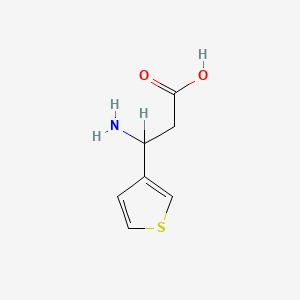

IUPAC Name |

3-amino-3-thiophen-3-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVATYZQLTZOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377434 |

Source

|

| Record name | 3-amino-3-(3-thienyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94333-62-7, 3310-99-4 |

Source

|

| Record name | β-Amino-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94333-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(3-thienyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(3-thienyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-thienyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and accessible synthesis pathway for 3-amino-3-(3-thienyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a modified Rodionov reaction, a one-pot synthesis method that offers a straightforward approach to this β-amino acid. Detailed experimental protocols, quantitative data, and structural characterization are presented to enable researchers to replicate and adapt this synthesis for their specific needs.

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid containing a thiophene moiety. The presence of the sulfur-containing aromatic ring imparts unique electronic and structural properties, making it an attractive component for the synthesis of novel peptidomimetics and small molecule drug candidates. Its structural features are of particular interest in the development of therapeutics targeting a range of biological pathways.

This guide details a common and effective method for the preparation of 3-amino-3-(3-thienyl)propanoic acid, based on the well-established Rodionov reaction. This one-pot, three-component reaction provides a convergent and efficient route to the target molecule from readily available starting materials.

Synthesis Pathway: Modified Rodionov Reaction

The most direct and widely applicable method for the synthesis of 3-amino-3-(3-thienyl)propanoic acid is a modified Rodionov reaction. This one-pot condensation reaction involves three key starting materials:

-

3-Thiophenecarboxaldehyde: The aldehyde provides the thiophene side chain.

-

Malonic Acid: This dicarboxylic acid serves as the three-carbon backbone of the propanoic acid.

-

Ammonium Acetate: This reagent acts as the ammonia source for the formation of the amino group.

The overall reaction proceeds through the in situ formation of an imine from 3-thiophenecarboxaldehyde and ammonia (from ammonium acetate), followed by a Knoevenagel condensation with malonic acid and subsequent decarboxylation to yield the final β-amino acid.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 3-amino-3-(3-thienyl)propanoic acid via the modified Rodionov reaction. This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric Acid (for work-up)

-

Sodium Hydroxide (for work-up)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-thiophenecarboxaldehyde, malonic acid, and ammonium acetate in ethanol. A typical molar ratio is 1:1.1:1.5, respectively.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary, but a typical duration is 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other non-polar impurities.

-

Adjust the pH of the aqueous layer to isoelectric point (typically around pH 6-7) with a dilute solution of hydrochloric acid or sodium hydroxide. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

-

Wash the recrystallized solid with a small amount of cold solvent and dry under vacuum.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-amino-3-(3-thienyl)propanoic acid. Please note that actual yields may vary depending on the reaction scale and specific conditions.

| Parameter | Value |

| Typical Yield | 60-75% |

| Melting Point | 208-210 °C[1] |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

Structural Characterization

Accurate structural characterization is crucial for confirming the identity and purity of the synthesized 3-amino-3-(3-thienyl)propanoic acid. The following are the expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

The spectrum will show characteristic signals for the protons of the thiophene ring, the methine proton (CH-NH₂), and the methylene protons (CH₂-COOH).

-

The chemical shifts and coupling constants will be indicative of the specific substitution pattern on the thiophene ring and the stereochemistry of the amino acid.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, the methine carbon, and the methylene carbon.

Mass Spectrometry (MS):

-

Mass spectral analysis will confirm the molecular weight of the compound. The mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ would be approximately 172.03.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the modified Rodionov reaction for the synthesis of 3-amino-3-(3-thienyl)propanoic acid.

Caption: Modified Rodionov reaction pathway for 3-amino-3-(3-thienyl)propanoic acid synthesis.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of 3-amino-3-(3-thienyl)propanoic acid. The modified Rodionov reaction offers a practical and efficient one-pot method for obtaining this valuable building block. The provided experimental protocol and characterization data serve as a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to prepare and utilize this compound in their research endeavors. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reliability of subsequent applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-thienyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and neuropharmacology. Its structure, featuring a thiophene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. As a GABA analogue, it holds potential for interacting with GABA receptors, which are central to inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of its physicochemical properties, proposed synthesis, analytical methodologies, and potential biological significance.

Physicochemical Properties

3-Amino-3-(3-thienyl)propanoic acid is typically a white to off-white solid.[1] Its properties vary slightly depending on the stereoisomer. The available data for the racemic mixture and the (R)-enantiomer are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

Quantitative Data

| Parameter | Racemic (CAS: 94333-62-7) | (R)-enantiomer (CAS: 760941-22-8) | Source(s) |

| Melting Point | 208-210 °C | Not specified | [2] |

| Boiling Point | 332.7 °C at 760 mmHg (Predicted) | Not specified | [2] |

| Density | 1.345 g/cm³ (Predicted) | Not specified | [2] |

| pKa | 3.48 ± 0.12 (Predicted) | Not specified | [2] |

| XLogP3 | 1.9 (Predicted) | Not specified | [2] |

| Optical Rotation | Not applicable | [α]D²⁵ = - (Not specified) | [3] |

Experimental Protocols

Proposed Synthesis: Modified Rodionov Reaction

Reaction Scheme:

Thiophene-3-carboxaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(3-thienyl)propanoic Acid

Proposed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and anhydrous ammonium acetate (3 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent. The use of acetic acid has been shown to improve the conversion to β-amino acids in similar reactions.[4]

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Proposed workflow for the synthesis of 3-Amino-3-(3-thienyl)propanoic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be employed for the analysis of 3-Amino-3-(3-thienyl)propanoic acid. While derivatization is common for amino acid analysis, methods for underivatized amino acids are also available.[6][7][8]

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

-

Mobile Phase: A gradient elution using a phosphate buffer (e.g., 10 mM, pH 7.4) and acetonitrile is a common approach.[6] The gradient can be optimized to achieve good separation.

-

Detection: UV detection at a wavelength of approximately 225 nm can be used.[6]

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The spectrum is expected to show signals for the protons on the thiophene ring (in the aromatic region), a methine proton (CH adjacent to the amino and carboxyl groups), and two methylene protons (CH₂). The splitting patterns will be informative of the proton connectivities. For a related compound, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, the CH₂ protons appear as triplets at 2.62 and 4.11 ppm.[9]

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the carbons of the thiophene ring, the methine carbon, and the methylene carbon. For a similar thiazole-containing propanoic acid derivative, the CH₂ and NCH₂ carbons resonate at 34.57 and 51.44 ppm, respectively, while the carboxyl carbon is observed at 179.19 ppm.[9]

Potential Biological Activity and Signaling Pathway

As a GABA analogue, 3-Amino-3-(3-thienyl)propanoic acid is predicted to interact with the GABAergic system.[10][11][12] The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[13] Given its structural similarity to GABA, the compound may act as a ligand for these receptors.

GABA-B Receptor Signaling Pathway:

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[13] Its activation leads to a cascade of intracellular events.

-

Ligand Binding: An agonist, such as GABA or potentially 3-Amino-3-(3-thienyl)propanoic acid, binds to the GABA-B receptor.

-

G-Protein Activation: This binding event activates the associated heterotrimeric G-protein (Gi/o).

-

Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ and hyperpolarization of the postsynaptic neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx and thereby decreasing neurotransmitter release from the presynaptic terminal.

-

Potential interaction of 3-Amino-3-(3-thienyl)propanoic acid with the GABA-B receptor signaling pathway.

Conclusion

3-Amino-3-(3-thienyl)propanoic acid presents as a compound of significant interest for researchers in drug discovery and development. Its physicochemical properties are being established, and while a definitive, published synthesis protocol is lacking, a robust and adaptable method based on the Rodionov reaction is proposed. The analytical techniques outlined provide a solid foundation for its characterization. The potential interaction with the GABA-B receptor signaling pathway underscores its promise as a lead compound for the development of novel therapeutics targeting the central nervous system. Further research into its specific biological activity and pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 3. (R)-3-amino-3-(thiophen-3-yl)propanoic acid [myskinrecipes.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA analogue - Wikipedia [en.wikipedia.org]

- 11. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic acid (CAS 94333-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-thienyl)propanoic acid is a β-amino acid containing a thiophene moiety. This class of compounds, particularly those with aromatic or heteroaromatic side chains, has garnered significant interest in medicinal chemistry due to their potential to modulate crucial biological pathways. The presence of the thiophene ring, a bioisostere for the phenyl ring, often imparts unique pharmacological properties. This technical guide provides a comprehensive overview of the available information on 3-Amino-3-(3-thienyl)propanoic acid, including its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological activity, with a focus on its likely interaction with GABA receptors. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-3-(3-thienyl)propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases. Spectroscopic data from a closely related analog, (S)-3-Amino-2,2-dimethyl-3-(thiophen-3-yl)propanoic acid hydrochloride, is also provided for reference.

Table 1: Physicochemical Properties of 3-Amino-3-(3-thienyl)propanoic acid

| Property | Value | Source |

| CAS Number | 94333-62-7 | |

| Molecular Formula | C₇H₉NO₂S | [] |

| Molecular Weight | 171.22 g/mol | [] |

| Melting Point | 208-210 °C | [] |

| Boiling Point | 332.7 °C at 760 mmHg | [] |

| Density | 1.345 g/cm³ | [] |

| InChI Key | UPDVATYZQLTZOZ-UHFFFAOYSA-N | [] |

| SMILES | C1=CSC=C1C(CC(=O)O)N | [] |

Reference Spectroscopic Data for (S)-3-Amino-2,2-dimethyl-3-(thiophen-3-yl)propanoic acid hydrochloride [2]

-

¹H NMR (400 MHz, D₂O): δ 7.64 (t, J = 2.4 Hz, 1H), 7.42 (dd, J = 5.0, 1.2 Hz, 1H), 7.11 (dd, J = 5.0, 2.4 Hz, 1H), 4.87 (s, 1H), 1.37 (s, 3H), 1.23 (s, 3H).

-

¹³C NMR (100 MHz, D₂O): δ 179.0, 134.7, 129.4, 127.7, 127.3, 57.1, 45.2, 23.1, 21.0.

-

HRMS (DART/TOF): [M+H]⁺ Calcd for C₉H₁₄NO₂S: 200.0745; found 200.0743.

Synthesis Methodology

Caption: Proposed synthesis workflow for 3-Amino-3-(3-thienyl)propanoic acid.

Experimental Protocol: Putative Synthesis via Mannich-type Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The crude product is expected to precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Amino-3-(3-thienyl)propanoic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

Direct biological data for 3-Amino-3-(3-thienyl)propanoic acid is scarce in the public domain. However, the structural similarity to other known neurologically active compounds containing a thiophene ring suggests potential interactions with neurotransmitter receptors.[3]

GABA Receptor Modulation: An Inferred Mechanism of Action

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many therapeutic agents.[4] Research on structurally similar compounds provides compelling evidence that 3-Amino-3-(3-thienyl)propanoic acid may act as a modulator of GABA receptors. For instance, studies on 3-thienyl- and 3-furylaminobutyric acids have demonstrated their ability to bind to GABA-B receptors.[5] Specifically, 4-Amino-3-(5-methyl-2-thienyl)butyric acid and 4-amino-3-(5-chloro-2-thienyl)butyric acid showed significant displacement of (R)-(-)-[³H]baclofen, a known GABA-B agonist, with IC₅₀ values of 1.34 µM and 0.61 µM, respectively.[5]

Table 2: GABA-B Receptor Binding Affinity of Related Thienylaminobutyric Acids [5]

| Compound | IC₅₀ (µM) for [³H]baclofen displacement |

| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | 1.34 |

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | 0.61 |

| Baclofen (reference agonist) | 0.33 |

Based on this evidence, it is hypothesized that 3-Amino-3-(3-thienyl)propanoic acid could also exhibit affinity for GABA receptors, potentially acting as an agonist or antagonist.

Caption: Hypothesized GABA-B receptor signaling pathway for 3-Amino-3-(3-thienyl)propanoic acid.

Experimental Protocol: In Vitro GABA-B Receptor Binding Assay

To validate the hypothesized interaction with GABA-B receptors, a competitive radioligand binding assay can be performed. The following protocol is a standard method for assessing the binding affinity of a test compound to the GABA-B receptor.

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]CGP54626, a potent antagonist), and varying concentrations of the test compound (3-Amino-3-(3-thienyl)propanoic acid).

-

For determining non-specific binding, a high concentration of an unlabeled GABA-B ligand (e.g., baclofen) is added to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

3-Amino-3-(3-thienyl)propanoic acid represents a promising, yet underexplored, chemical entity for drug discovery. Based on the analysis of its structural analogs, it is highly probable that this compound interacts with the GABAergic system, particularly GABA-B receptors. This suggests its potential utility in the development of novel therapeutics for neurological and psychiatric disorders where GABAergic modulation is beneficial.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and complete spectroscopic characterization of 3-Amino-3-(3-thienyl)propanoic acid.

-

In Vitro Pharmacological Profiling: Conducting comprehensive in vitro studies, including receptor binding assays for GABA-A and GABA-B receptors, as well as functional assays to determine agonist or antagonist activity.

-

In Vivo Evaluation: If in vitro activity is confirmed, proceeding to in vivo studies in relevant animal models to assess its pharmacokinetic properties, efficacy, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to establish a clear SAR, which can guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

This technical guide provides a foundational understanding of 3-Amino-3-(3-thienyl)propanoic acid and a roadmap for its future investigation as a potential therapeutic agent.

References

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a thiophene ring attached to the β-carbon of a propanoic acid backbone, imparts distinct chemical and biological properties. This makes it a valuable chiral building block for the synthesis of novel pharmaceutical compounds, particularly in the realm of neuropharmacology and anti-inflammatory therapies. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-recognized pharmacophore that can modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Amino-3-(3-thienyl)propanoic acid, aimed at supporting research and development efforts in the pharmaceutical sciences.

Molecular Structure and Properties

The molecular structure of 3-Amino-3-(3-thienyl)propanoic acid consists of a central propanoic acid chain with an amino group and a 3-thienyl group attached to the β-carbon (C3).

Caption: Molecular structure of 3-Amino-3-(3-thienyl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(3-thienyl)propanoic acid is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.21 g/mol | [1] |

| CAS Number | 94333-62-7 | [1] |

| Appearance | White to off-white solid or powder | [2] |

| Melting Point | 208-210 °C | [3] |

| Boiling Point (Predicted) | 332.7 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.345 g/cm³ | [3] |

| InChI Key | UPDVATYZQLTZOZ-UHFFFAOYSA-N | [3] |

Experimental Protocols

Representative Synthesis via Mannich Reaction

This one-pot reaction involves the condensation of an aldehyde (3-thiophenecarboxaldehyde), an amine (ammonia or an ammonium salt), and a malonic acid derivative.

Caption: A potential workflow for the synthesis of the target molecule.

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic acid

-

Anhydrous ammonium acetate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Deionized water

-

Appropriate glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiophenecarboxaldehyde and malonic acid in ethanol.

-

Add anhydrous ammonium acetate to the solution. The molar ratio of aldehyde:malonic acid:ammonium acetate is typically 1:1.5:2.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol and then with water to remove any unreacted starting materials and salts.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

-

Dry the purified 3-Amino-3-(3-thienyl)propanoic acid under vacuum.

Spectroscopic and Analytical Data

Specific spectroscopic data for 3-Amino-3-(3-thienyl)propanoic acid is not available in the reviewed literature. However, data from closely related structural analogs can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for 3-Amino-3-(3-thienyl)propanoic acid can be predicted based on the analysis of similar compounds. Table 2 presents typical chemical shift ranges for the key protons and carbons.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Protons on Thiophene Ring | 7.0 - 7.5 | Carbons on Thiophene Ring | 120 - 145 |

| Methine Proton (Cβ-H) | 4.0 - 4.5 | Methine Carbon (Cβ) | 50 - 60 |

| Methylene Protons (Cα-H₂) | 2.5 - 3.0 | Methylene Carbon (Cα) | 35 - 45 |

| Carboxylic Acid Proton (COOH) | 10.0 - 12.0 (broad) | Carboxylic Carbon (COOH) | 170 - 180 |

| Amino Protons (NH₂) | Variable (broad) |

Note: Predicted values are based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-3-(3-thienyl)propanoic acid is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (Amine) | 3200 - 3500 |

| C=O stretch (Carboxylic acid) | 1700 - 1725 |

| C=C stretch (Thiophene) | ~1600 |

| C-N stretch | 1000 - 1250 |

Mass Spectrometry (MS)

In mass spectrometry, 3-Amino-3-(3-thienyl)propanoic acid (MW: 171.21) is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 171 or 172, respectively. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the amino group (-NH₂, 16 Da).

Biological Activity and Signaling Pathways

3-Amino-3-(3-thienyl)propanoic acid is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the fields of neuropharmacology and anti-inflammatory therapies.[4] Its unique structure allows for potential interactions with specific biological targets.

Potential Neurological Effects

While specific studies on the direct neurological effects of 3-Amino-3-(3-thienyl)propanoic acid are limited, its structural similarity to neurotransmitters and other neuroactive compounds suggests several potential mechanisms of action. As a β-amino acid, it could potentially modulate the activity of GABAergic or glutamatergic systems. The thienyl group can also influence binding to various receptors and enzymes in the central nervous system.

Caption: Hypothetical signaling pathways for the compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 3-Amino-3-(3-thienyl)propanoic acid. Its utility as a scaffold for drug design suggests that derivatives of this compound could be developed to target a range of neurological disorders.[4][5]

Conclusion

3-Amino-3-(3-thienyl)propanoic acid is a promising and versatile chemical entity with significant potential in pharmaceutical research and development. This guide has provided an overview of its molecular structure, physicochemical properties, a representative synthetic approach, and its potential biological relevance. The availability of this compound as a chiral building block opens avenues for the design and synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles. Further detailed experimental studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological systems and signaling pathways.

References

Spectroscopic and Structural Elucidation of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Amino-3-(3-thienyl)propanoic acid. This non-proteinogenic β-amino acid is a valuable building block in medicinal chemistry, offering a unique combination of a chiral center, an amino group, a carboxylic acid function, and a thienyl moiety. Understanding its structural and spectroscopic properties is crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.

Molecular Structure and Physicochemical Properties

3-Amino-3-(3-thienyl)propanoic acid possesses the following structural and chemical properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| CAS Number | 94333-62-7 |

| Appearance | White to off-white solid |

| Melting Point | 208-210 °C |

| Boiling Point | 332.7 °C at 760 mmHg |

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic features of 3-Amino-3-(3-thienyl)propanoic acid based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the thienyl ring, the methine proton at the chiral center, and the methylene protons adjacent to the carboxylic acid.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thienyl-H (C2, C4, C5) | 7.0 - 7.5 | Multiplet | |

| CH-NH₂ | ~4.5 - 5.0 | Triplet or Doublet of Doublets | |

| CH₂-COOH | ~2.5 - 3.0 | Doublet of Doublets | |

| NH₂ | Broad singlet | ||

| COOH | Broad singlet |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Thienyl-C (Aromatic) | 120 - 140 |

| CH-NH₂ | 50 - 60 |

| CH₂-COOH | 35 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Amino-3-(3-thienyl)propanoic acid is expected to exhibit characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1475 |

| C-S (Thiophene) | Stretching | 700 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Amino-3-(3-thienyl)propanoic acid, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight (171.22).

Expected Fragmentation Pattern:

-

Loss of H₂O (18 amu): From the carboxylic acid group.

-

Loss of COOH (45 amu): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of the thienyl group (83 amu): Cleavage of the C-C bond between the chiral center and the thiophene ring.

-

Formation of the thienylmethylaminium ion: A fragment corresponding to the thienyl ring attached to the CH-NH₂ group.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 3-Amino-3-(3-thienyl)propanoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

-

Ionization Mode: Positive or negative ion mode can be used. ESI in positive ion mode is common for amino acids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation information for structural confirmation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel amino acid derivative like 3-Amino-3-(3-thienyl)propanoic acid.

This guide provides a foundational understanding of the spectroscopic properties of 3-Amino-3-(3-thienyl)propanoic acid. For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret the full set of spectroscopic data for their synthesized or procured material.

The Biological Activity of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Amino-3-(3-thienyl)propanoic acid. While direct pharmacological data for this specific compound is limited in publicly available literature, its close structural similarity to known γ-aminobutyric acid (GABA) receptor ligands allows for strong inferences regarding its mechanism of action. This document summarizes the pertinent data from structurally related analogs, details relevant experimental protocols for assessing its activity, and visualizes the implicated signaling pathways. The primary biological target is hypothesized to be the GABA type B (GABAB) receptor, where it likely acts as a ligand, influencing inhibitory neurotransmission in the central nervous system (CNS).

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a β-amino acid derivative containing a thiophene ring. The presence of the thiophene moiety, a bioisostere of the phenyl ring, often imparts unique pharmacological properties to molecules. Its structural resemblance to GABA, the principal inhibitory neurotransmitter in the CNS, and to known GABAB receptor modulators, positions it as a compound of significant interest for neuropharmacology and drug development. This guide aims to consolidate the available information and provide a framework for the further investigation of its biological effects.

Inferred Biological Activity and Mechanism of Action

Based on the pharmacological data of its close structural analogs, 3-Amino-3-(3-thienyl)propanoic acid is strongly suggested to be a ligand for the GABAB receptor. The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.

GABAB Receptor Modulation

Studies on 4-amino-3-(thienyl)butyric acid derivatives, which differ only by an additional carbon in the backbone, have demonstrated potent and specific binding to the GABAB receptor.[1] These analogs displace the selective GABAB receptor agonist, [3H]baclofen, indicating a direct interaction with the receptor's orthosteric binding site. It is therefore highly probable that 3-Amino-3-(3-thienyl)propanoic acid also binds to and modulates the activity of GABAB receptors. The nature of this modulation (agonist or antagonist) would require direct experimental confirmation.

A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak antagonist at the GABAB receptor, providing further evidence that this class of compounds targets the GABAB receptor.

Quantitative Data on Structurally Related Analogs

| Compound | Test System | Ligand Displaced | IC50 (µM) |

| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | Rat synaptic membranes | (R)-(-)-[3H]baclofen | 1.34 |

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | Rat synaptic membranes | (R)-(-)-[3H]baclofen | 0.61 |

| (R)-(-)-Baclofen (Reference) | Rat synaptic membranes | (R)-(-)-[3H]baclofen | 0.33 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of 3-Amino-3-(3-thienyl)propanoic acid, based on standard practices for studying GABAB receptor ligands.

GABAB Receptor Binding Assay

This protocol is adapted from the methods described by Berthelot et al. (1991) and is suitable for determining the binding affinity of 3-Amino-3-(3-thienyl)propanoic acid to GABAB receptors.[1]

Objective: To determine the in vitro binding affinity (IC50) of 3-Amino-3-(3-thienyl)propanoic acid for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Tissue: Rat brain cortex

-

Radioligand: (R)-(-)-[3H]baclofen

-

Test Compound: 3-Amino-3-(3-thienyl)propanoic acid

-

Reference Compound: (R)-(-)-Baclofen

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Unlabeled GABA or baclofen (high concentration)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain cortex in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, (R)-(-)-[3H]baclofen (at a concentration near its Kd), and varying concentrations of the test compound (3-Amino-3-(3-thienyl)propanoic acid) or reference compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled GABA or baclofen.

-

Incubate the mixture at 4°C for a predetermined time to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Signaling Pathways and Visualizations

Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical GABAB receptor signaling pathway and a typical experimental workflow for its characterization.

Caption: GABAB Receptor Signaling Pathway.

Caption: Experimental Workflow for Characterization.

Conclusion

While direct experimental evidence for the biological activity of 3-Amino-3-(3-thienyl)propanoic acid is currently lacking in the public domain, a strong case can be made for its action as a GABAB receptor ligand based on the activity of its close structural analogs. The data from these related compounds suggest that it is likely to be a potent modulator of this receptor. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to initiate a thorough pharmacological characterization of this promising compound. Further studies, as outlined in the experimental workflow, are necessary to definitively determine its binding affinity, functional activity, and potential therapeutic utility.

References

Unveiling the Therapeutic Potential of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide to its Core Targets

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Amino-3-(3-thienyl)propanoic acid and its analogues. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the compound's pharmacological interactions, offering a foundation for future therapeutic development. Our investigation points to the GABAB receptor as a primary target, with evidence suggesting a role in the modulation of inhibitory neurotransmission.

Core Findings: GABAB Receptor as a Primary Therapeutic Target

Research into the biological activity of thienyl-substituted amino acids has identified the GABAB receptor as a significant site of interaction. A key study by Berthelot and colleagues (1991) demonstrated that butyric acid analogues of 3-Amino-3-(3-thienyl)propanoic acid are potent and specific ligands for the GABAB receptor.[1] This interaction is particularly noteworthy for its potential to modulate inhibitory signaling in the central nervous system.

Quantitative Analysis of Receptor Binding

The affinity of thienyl-substituted aminobutyric acids for the GABAB receptor was quantified through radioligand displacement assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogues, representing their potency in displacing the selective GABAB agonist (R)-(-)-[3H]baclofen from rat brain membranes.

| Compound | Target Receptor | IC50 (µM) | Reference |

| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | GABAB | 1.34 | [1] |

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | GABAB | 0.61 | [1] |

| Baclofen (reference compound) | GABAB | 0.33 | [1] |

Experimental Protocols

To facilitate further research and validation, this section details the methodologies for key experiments cited in the identification of the GABAB receptor as a therapeutic target.

Synthesis of 4-Amino-3-(thienyl)butyric Acid Derivatives

The synthesis of 4-amino-3-(thienyl)butyric acid derivatives, as described in the literature, provides a pathway to generate compounds for pharmacological testing. While the specific synthesis for the tested compounds is detailed in the primary literature, a generalizable synthetic route is outlined below.

GABAB Receptor Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor, based on established methodologies.[2][3]

1. Membrane Preparation:

-

Whole rat brains are homogenized in a cold sucrose buffer (0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed multiple times by resuspension in a Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2 and subsequent centrifugation. This washing step is crucial to remove endogenous GABA.

-

The final pellet is resuspended in the binding buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL.

-

To each tube, add:

-

100 µL of various concentrations of the test compound (e.g., 3-Amino-3-(3-thienyl)propanoic acid analogue).

-

100 µL of (R)-(-)-[3H]baclofen (final concentration ~10 nM).

-

800 µL of the prepared rat brain membrane suspension.

-

-

For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled baclofen (e.g., 100 µM).

-

The tubes are incubated at 4°C for 20 minutes.

3. Termination and Detection:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Signaling Pathways

Activation of the GABAB receptor by an agonist, such as a derivative of 3-Amino-3-(3-thienyl)propanoic acid, initiates a cascade of intracellular events. GABAB receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins.

References

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural motif, featuring a thiophene ring, imparts favorable pharmacological properties, leading to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-Amino-3-(3-thienyl)propanoic acid, with a focus on its role in the development of novel therapeutics, particularly those targeting the central nervous system.

Discovery and History

The precise first synthesis of 3-Amino-3-(3-thienyl)propanoic acid is not prominently documented in a single seminal publication. However, the scientific interest in this and structurally related compounds can be traced back to the exploration of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. A key area of research in the late 20th century focused on the development of selective ligands for GABA receptors, which are implicated in a wide range of neurological and psychiatric disorders.

A significant publication by Berthelot and colleagues in 1991 detailed the synthesis and GABA-B receptor binding studies of a series of 3-thienyl- and 3-furylaminobutyric acids. This research was driven by the quest for novel compounds that could modulate GABAergic transmission. While this paper does not specifically mention 3-Amino-3-(3-thienyl)propanoic acid, it laid the groundwork for the exploration of β-amino acids containing a thiophene ring as potential GABA receptor ligands. The thienyl group, as a bioisostere of the phenyl ring found in many CNS-active drugs, offered a way to modify the pharmacokinetic and pharmacodynamic properties of these molecules.

Since then, 3-Amino-3-(3-thienyl)propanoic acid has become a commercially available and widely utilized building block in drug discovery programs. Its application has expanded beyond GABA receptor research to the synthesis of peptidomimetics and other complex molecules with therapeutic potential in areas such as neurodegenerative diseases and pain management.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-3-(3-thienyl)propanoic acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | White to off-white solid or powder |

| Chirality | Exists as (R) and (S) enantiomers |

Synthesis and Experimental Protocols

The synthesis of 3-Amino-3-(3-thienyl)propanoic acid can be achieved through various established methods for the preparation of β-amino acids. A common and effective approach is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.

Representative Synthetic Scheme: Rodionov Reaction

A plausible synthetic route starting from 3-thiophenecarboxaldehyde is outlined below. This method is a variation of the classic Rodionov β-amino acid synthesis.

Caption: General workflow for the synthesis of 3-Amino-3-(3-thienyl)propanoic acid via the Rodionov reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Condensation: A mixture of 3-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After the initial condensation, the reaction mixture is concentrated under reduced pressure. The residue is then treated with an excess of aqueous hydrochloric acid and heated to reflux for 2-3 hours to effect hydrolysis of any intermediate esters and amides, followed by decarboxylation.

-

Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The precipitated crude 3-Amino-3-(3-thienyl)propanoic acid is collected by filtration, washed with cold water, and then with a small amount of diethyl ether.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for best results.

Biological Activity and Applications

The primary biological interest in 3-Amino-3-(3-thienyl)propanoic acid and its analogues stems from their potential to interact with GABA receptors.

GABA Receptor Modulation

GABA receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are divided into two major classes: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

The structural similarity of 3-Amino-3-(3-thienyl)propanoic acid to GABA suggests that it may act as a ligand for these receptors. The thiophene ring can participate in hydrophobic and π-stacking interactions within the receptor binding pocket, potentially leading to high affinity and selectivity.

Caption: Postulated mechanism of action via the GABA-B receptor signaling pathway.

Applications in Drug Discovery

The chiral nature and biological activity profile of 3-Amino-3-(3-thienyl)propanoic acid make it a valuable scaffold for the development of new drugs.

-

Neurological Disorders: Its potential as a GABA receptor modulator makes it a lead structure for the development of treatments for epilepsy, anxiety, and spasticity.

-

Pain Management: GABAergic pathways are known to be involved in the modulation of pain perception. Compounds derived from this scaffold could be explored as novel analgesics.

-

Peptidomimetics: The incorporation of this unnatural amino acid into peptide sequences can enhance their metabolic stability and receptor binding affinity. This is a crucial strategy in the development of peptide-based therapeutics.

Conclusion

3-Amino-3-(3-thienyl)propanoic acid stands as a testament to the ongoing evolution of medicinal chemistry. While its specific discovery story is not encapsulated in a single landmark paper, its emergence is clearly linked to the broader scientific endeavor to understand and manipulate the GABAergic system. Its utility as a chiral building block is well-established, providing a versatile platform for the synthesis of novel compounds with the potential to address significant unmet medical needs in the realm of neurological disorders and beyond. Further research into the specific pharmacological profile of its enantiomers is warranted and will likely unveil new therapeutic opportunities.

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-3-(3-thienyl)propanoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. This document consolidates key information on their synthesis, biological activities, and relevant experimental protocols, presented in a clear and accessible format for researchers in the field.

Core Compound and Its Significance

3-Amino-3-(3-thienyl)propanoic acid is a β-amino acid containing a thiophene ring. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and structural properties that are of great interest in the design of biologically active molecules.[1] This scaffold serves as a versatile building block for the synthesis of a wide array of derivatives, including novel peptides, peptidomimetics, and small molecule drug candidates.[1] The presence of a chiral center at the β-carbon further expands the chemical space for developing stereoselective compounds.

Synthesis of 3-Amino-3-(aryl)propanoic Acid Derivatives

The synthesis of 3-amino-3-(aryl)propanoic acid derivatives can be achieved through various established synthetic routes. A general and robust method involves a multi-step procedure starting from readily available precursors. The following protocol is a representative example for the synthesis of an enantiomerically pure β-amino acid derivative.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic Acid[2]

Step A: (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone (1)

-

In an Erlenmeyer flask, dissolve 21.8 g of potassium hydroxide (85% assay, 0.33 mol) in 500 mL of deionized water with magnetic stirring.

-

Add 50 g of L-asparagine monohydrate (0.33 mol) to the solution.

-

With vigorous stirring, add 43.6 mL of pivalaldehyde (34.4 g, 0.4 mol). The mixture should become homogeneous.

Step B: (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)

-

Set up a 1-L, three-necked, round-bottomed flask equipped with two electrodes, a thermometer, and a magnetic stirring bar.

-

Charge the flask with a solution of 60.0 g of heterocycle 1 (0.232 mol) in 620 mL of methanol and 3.2 mL of triethylamine (2.34 g, 23.2 mmol).

-

Maintain the temperature at ≤20°C using a circulating water bath.

-

Apply a current of 0.60 A for 26 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to yield heterocycle 2 as a clear, colorless syrup.

Step C: (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)

-

Dissolve compound 3 (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.

-

Transfer the yellow solution to a thick-walled Pyrex pressure tube and purge with argon.

-

Seal the tube and suspend it in a boiling water bath for 48 hours in the dark.

-

Cool the tube in liquid nitrogen before opening.

Step D: (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid

-

In a 125-mL Erlenmeyer flask with a magnetic stirring bar, charge 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and heterocycle 4 (2.39 g, 9.2 mmol).

-

Stir the mixture and cool to -35°C to -45°C with an acetone-dry ice bath.

-

Add approximately 0.6 mL of aqueous 9 N hydrochloric acid dropwise until a pH of approximately 7 is reached.

Biological Activities and Structure-Activity Relationships

Derivatives of 3-amino-3-(3-thienyl)propanoic acid have been investigated for a range of biological activities, primarily as modulators of neurotransmitter receptors. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them promising candidates for targeting GABA receptors.

GABA Receptor Binding

Several 3-thienylaminobutyric acid derivatives have shown significant binding affinity for GABA-B receptors. Baclofen, a selective GABA-B receptor agonist, serves as a benchmark for comparison.

| Compound | Target | Assay | IC50 (µM) | Reference |

| 4-Amino-3-(5-methyl-2-thienyl)butyric acid (5d) | GABA-B Receptor | [3H]baclofen displacement | 1.34 | [2] |

| 4-Amino-3-(5-chloro-2-thienyl)butyric acid (5h) | GABA-B Receptor | [3H]baclofen displacement | 0.61 | [2] |

| Baclofen (reference) | GABA-B Receptor | [3H]baclofen displacement | 0.33 | [2] |

These findings indicate that substitutions on the thiophene ring significantly influence the binding affinity to the GABA-B receptor.[2]

NMDA Receptor Modulation

More complex derivatives, such as (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acids, have been designed as potent agonists at the glycine site of NMDA receptors. These compounds exhibit nanomolar potencies and subtype selectivity.

| Compound | Target | Agonist Potency (EC50, µM) | Agonist Efficacy (% relative to glycine) | Reference |

| 8d | GluN1/2C | - | 864% (superagonist) | [3] |

| 8j | GluN1/2A | 0.018 | - | [3] |

| 8j | GluN1/2C | 0.0029 | - | [3] |

| 8j | GluN1/2D | 0.016 | - | [3] |

The data highlights the potential of these thiophene-containing amino acid derivatives as highly potent and selective modulators of NMDA receptor subtypes.[3]

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their development. In vitro ADME assays for some (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives predict high metabolic stability but poor permeability across the blood-brain barrier. However, prodrug strategies, such as esterification of the carboxylate group, have been shown to moderately improve blood-brain barrier permeability.[3]

| Compound | Parameter | Value | Method | Reference |

| 7j (ester prodrug) | Blood-Brain Barrier Permeability | Moderately High | In vitro assay | [3] |

| Thiophene derivatives | Metabolic Stability | High | In vitro ADME assays | [3] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many 3-amino-3-(3-thienyl)propanoic acid analogs involves the modulation of GABAergic and glutamatergic neurotransmission. As GABA analogs, they can influence the balance between excitatory and inhibitory signals in the central nervous system.

GABAergic System Modulation

GABA is the main inhibitory neurotransmitter in the brain.[4] Its signaling is crucial for regulating neuronal excitability. GABA analogs can increase GABA levels in the brain by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation.[4] This leads to an overall increase in inhibitory neurotransmission.

Mechanism of GABA-AT Inhibition.

Experimental Workflows

The discovery and development of novel 3-amino-3-(3-thienyl)propanoic acid derivatives as therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.

General Drug Discovery Workflow

This workflow outlines the key stages in the identification and characterization of novel bioactive compounds.

Drug Discovery Workflow.

Conclusion

3-Amino-3-(3-thienyl)propanoic acid and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for neurological disorders. Their ability to modulate key neurotransmitter systems, coupled with their synthetic tractability, makes them an attractive area for further research. This guide provides a foundational resource for scientists and researchers to explore and advance the development of this important chemical scaffold.

References

A Technical Guide to Sourcing 3-Amino-3-(3-thienyl)propanoic Acid for Research and Development

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical compounds is a critical first step in the innovation pipeline. This guide provides an in-depth overview of the commercial suppliers of 3-Amino-3-(3-thienyl)propanoic acid (CAS No. 94333-62-7), a key building block in various pharmaceutical and chemical research areas. This document offers a comparative summary of supplier data, a detailed experimental protocol for its synthesis, and a logical workflow for supplier selection.

Commercial Availability and Supplier Comparison

3-Amino-3-(3-thienyl)propanoic acid is available from a number of commercial suppliers, catering primarily to research and development quantities. The offerings vary in terms of purity, quantity, and price. The following table summarizes the available data from a selection of suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| CymitQuimica (distributing for Fluorochem) | 94333-62-7 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g | $40 (100mg) - $2582 (100g)[1] |

| Santa Cruz Biotechnology | 94333-62-7 | Research Grade | Inquire | Price upon request[2] |

| BOC Sciences | 94333-62-7 | Inquire | Inquire | Price upon request[] |

| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | 94333-62-7 | Inquire | Inquire | Price upon request[4] |

| Shanghai GL Peptide Ltd. (via ChemicalBook) | 94333-62-7 | Inquire | Inquire | Price upon request[5] |

| Amatek Scientific Co. Ltd. (via ChemicalBook) | 94333-62-7 | Inquire | Inquire | Price upon request[5] |

Experimental Protocol: Synthesis of β-Aryl-β-Amino Acids via Rodionov Reaction

Reaction: Thiophene-3-carboxaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(3-thienyl)propanoic acid

Materials and Reagents:

-

Thiophene-3-carboxaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (or other drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 6-12 hours.

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Dissolve the residue in water and transfer to a separatory funnel. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will protonate the amino acid and any unreacted malonic acid.

-

Extraction (to remove non-polar impurities): Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-polar impurities. Discard the organic layer.

-

Workup - Basification and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The product, 3-Amino-3-(3-thienyl)propanoic acid, should precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point determination to confirm its identity and purity.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a specialized chemical like 3-Amino-3-(3-thienyl)propanoic acid involves several key decision points to ensure the quality, reliability, and cost-effectiveness of the procured material. The following diagram illustrates a logical workflow for this selection process.

Caption: A workflow for selecting a commercial supplier for specialized research chemicals.

References

Methodological & Application

The Versatility of 3-Amino-3-(3-thienyl)propanoic Acid in Drug Discovery: A Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-3-(3-thienyl)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable scaffold in medicinal chemistry. The incorporation of the thiophene ring imparts unique physicochemical properties, enhancing its biological activity and making it a versatile building block for the synthesis of novel therapeutic agents. This document provides an overview of its applications in drug discovery, focusing on its role in neuropharmacology, oncology, and as an antioxidant. Detailed protocols for key experimental assays are provided to facilitate further research and development.

Neuropharmacological Applications: Targeting the NMDA Receptor

Derivatives of 3-Amino-3-(3-thienyl)propanoic acid have shown significant promise as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, making them a critical therapeutic target.

Quantitative Data: Potency and Efficacy of Thienylcarboxamido-2-aminopropanoic Acid Derivatives at NMDA Receptor Subtypes